molecular formula C10H12N2 B110409 2,6-Diethylisonicotinonitrile CAS No. 37581-44-5

2,6-Diethylisonicotinonitrile

Cat. No.: B110409
CAS No.: 37581-44-5
M. Wt: 160.22 g/mol
InChI Key: NWNOPLVJKFENMY-UHFFFAOYSA-N
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Description

2,6-Diethylisonicotinonitrile is an organic compound with the molecular formula C10H12N2. It is characterized by the presence of a nitrile group attached to a pyridine ring, with ethyl groups at the 2 and 6 positions. This compound is commonly used in organic synthesis as an intermediate and catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diethylisonicotinonitrile can be synthesized through the oxidation of diethylamine and pyridine. The reaction typically involves the use of an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions. The process requires careful control of temperature and reaction time to ensure high yield and purity. The compound is then purified through crystallization or distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Diethylisonicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized as a catalyst in various industrial chemical reactions.

Comparison with Similar Compounds

Comparison: 2,6-Diethylisonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2,6-Dimethylisonicotinonitrile, the ethyl groups in this compound provide greater steric bulk, influencing its reactivity and interactions with other molecules. The presence of ethyl groups also affects the compound’s solubility and stability compared to its chloro and ethoxy analogs .

Properties

IUPAC Name

2,6-diethylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-9-5-8(7-11)6-10(4-2)12-9/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNOPLVJKFENMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=N1)CC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37581-44-5
Record name 2,6-Diethylpyridine-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037581445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-DIETHYLPYRIDINE-4-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4TEX72J85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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